5-Chlorothiokynurenic acid 5-Chlorothiokynurenic acid
Brand Name: Vulcanchem
CAS No.: 136036-87-8
VCID: VC21183187
InChI: InChI=1S/C10H6ClNO2S/c11-5-2-1-3-6-9(5)8(15)4-7(12-6)10(13)14/h1-4H,(H,12,15)(H,13,14)
SMILES: C1=CC2=C(C(=C1)Cl)C(=S)C=C(N2)C(=O)O
Molecular Formula: C10H6ClNO2S
Molecular Weight: 239.68 g/mol

5-Chlorothiokynurenic acid

CAS No.: 136036-87-8

Cat. No.: VC21183187

Molecular Formula: C10H6ClNO2S

Molecular Weight: 239.68 g/mol

* For research use only. Not for human or veterinary use.

5-Chlorothiokynurenic acid - 136036-87-8

Specification

CAS No. 136036-87-8
Molecular Formula C10H6ClNO2S
Molecular Weight 239.68 g/mol
IUPAC Name 5-chloro-4-sulfanylidene-1H-quinoline-2-carboxylic acid
Standard InChI InChI=1S/C10H6ClNO2S/c11-5-2-1-3-6-9(5)8(15)4-7(12-6)10(13)14/h1-4H,(H,12,15)(H,13,14)
Standard InChI Key BMBZHFGIBHDMCV-UHFFFAOYSA-N
Isomeric SMILES C1=CC2=C(C(=C1)Cl)C(=CC(=N2)C(=O)O)S
SMILES C1=CC2=C(C(=C1)Cl)C(=S)C=C(N2)C(=O)O
Canonical SMILES C1=CC2=C(C(=C1)Cl)C(=S)C=C(N2)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Structure

5-Chlorothiokynurenic acid likely features:

  • A quinoline-based core structure (similar to kynurenic acid)

  • Chlorination at the 5-position of the quinoline ring

  • A thio-substitution (replacement of an oxygen with sulfur)

Based on related compounds, we can infer that 5-Chlorothiokynurenic acid would have properties similar to other kynurenic acid derivatives. The parent compound, kynurenic acid, has the chemical formula C10H7NO3 . The addition of chlorine at the 5-position and the thio-substitution would modify this basic structure.

PropertyEstimated ValueBasis of Estimation
Molecular Weight~240 g/molBased on 7-Chlorothiokynurenic acid (239.69 g/mol)
Melting Point~150-155°CBased on reported melting point of 7-Chlorothiokynurenic acid
SolubilityLimited water solubilityInferred from general properties of halogenated aromatic compounds

Pharmacological Activity

Mechanism of Action

Based on structurally similar compounds, 5-Chlorothiokynurenic acid likely acts as an antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. The related compound 5,7-dichlorokynurenic acid (5,7-DCKA) is described as "one of the most potent excitatory amino acid receptor antagonists yet described" with a Ki value of 79 nM at the strychnine-insensitive glycine binding site on the NMDA receptor complex .

Similarly, 7-Chlorothiokynurenic acid is described as "a potent glycine antagonist" that targets the glycine binding site of the NMDA receptor. These compounds demonstrate that chlorination and thio-substitution of kynurenic acid can enhance antagonistic activity at the glycine site.

Neurophysiological Effects

The neurophysiological effects of 5-Chlorothiokynurenic acid can be inferred from studies on related compounds:

5,7-DCKA has been shown to antagonize several NMDA receptor-mediated responses, including:

  • Inhibition of NMDA-stimulated elevation of cytosolic calcium in cultured hippocampal neurons

  • Reduction of NMDA-induced cGMP accumulation in cerebellar slices

  • Blocking of NMDA-stimulated norepinephrine release from hippocampal slices

  • Inhibition of long-term potentiation in hippocampal tissue

Table 2: Comparison of Known Pharmacological Activities of Kynurenic Acid Derivatives

CompoundReceptor ActivityPotency (Ki value)Physiological Effects
Kynurenic AcidNon-selective ionotropic glutamate receptor antagonist ModerateNeuroprotective
5,7-Dichlorokynurenic acidSelective glycine site NMDA receptor antagonist 79 nM vs [3H]glycine Anticonvulsant; blocks long-term potentiation
7-Chlorothiokynurenic acidGlycine antagonistNot specified in resultsPotential neuroprotective effects
5-Chlorothiokynurenic acidLikely glycine site NMDA receptor antagonistUnknownLikely similar to other chlorinated derivatives

Experimental Methods for Studying Kynurenic Acid Derivatives

Analytical Techniques

Table 3: Analytical Methods for Kynurenic Acid Derivatives

Analytical MethodApplicationReference
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Quantification of kynurenine pathway metabolites in CSF
Binding AssaysMeasurement of binding affinity to glycine sites using [3H]glycine
Electrophysiological TechniquesAssessment of effects on long-term potentiation
Calcium ImagingEvaluation of effects on NMDA-induced calcium influx

In Vivo Models

The search results mention several in vivo models used to study the effects of kynurenic acid derivatives:

  • Anticonvulsant activity in mice receiving intracerebroventricular administration

  • Effects on long-term potentiation in hippocampal tissue

  • Stroke models to assess the role of the kynurenine pathway in ischemic brain injury

Similar approaches would likely be applicable to studying the effects of 5-Chlorothiokynurenic acid.

The Kynurenine Pathway in Neurological Disorders

Alterations in Epileptic Spasms

A study measuring cerebrospinal fluid levels of kynurenine pathway metabolites found:

  • Kynurenic acid was significantly decreased in epileptic spasms compared to neuroinflammatory controls and other non-inflammatory neurological diseases (p<0.0001)

  • The kynurenic acid/kynurenine ratio was affected in epileptic spasms

  • Neuroinflammatory conditions were associated with higher kynurenine and quinolinic acid levels compared to epileptic spasms (p<0.0001)

Changes in Stroke

Clinical studies of stroke patients revealed:

  • Decreased serum levels of tryptophan, kynurenic acid, and KAT activity (calculated by kynurenic acid/kynurenine ratio) in stroke patients compared to controls

  • Increased IDO activity (assessed by the kynurenine/tryptophan ratio) in stroke patients

  • Positive correlation between IDO activity and hsCRP (a marker of inflammation)

  • Positive correlation between IDO activity and stroke severity as estimated by the NIH Stroke Scale

  • Strong correlation between 3-hydroxyanthranilic acid levels and infarct volume

These findings highlight the potential relevance of kynurenine pathway modulators, potentially including 5-Chlorothiokynurenic acid, in neurological disorders.

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